molecular formula C18H24N2O5 B2616103 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 899963-28-1

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide

Katalognummer B2616103
CAS-Nummer: 899963-28-1
Molekulargewicht: 348.399
InChI-Schlüssel: HWNMCCWMAJFNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide, commonly known as DIONO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIONO is a spirocyclic oxalamide derivative that has shown promising results in scientific research for its unique properties and mechanism of action.

Wirkmechanismus

The mechanism of action of DIONO involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also acts as an inhibitor of amyloid-beta and alpha-synuclein proteins, which are known to play a crucial role in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
DIONO has been found to exhibit significant biochemical and physiological effects in various scientific studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the aggregation of amyloid-beta and alpha-synuclein proteins. DIONO has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DIONO in lab experiments include its potent antitumor activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using DIONO in lab experiments include its complex synthesis method, limited availability, and lack of in vivo studies.

Zukünftige Richtungen

There are several future directions for the research and development of DIONO. These include:
1. Conducting in vivo studies to evaluate the efficacy and safety of DIONO in animal models.
2. Exploring the potential applications of DIONO in the treatment of other diseases, such as viral infections and autoimmune disorders.
3. Developing more efficient synthesis methods for DIONO to increase its availability and reduce its cost.
4. Investigating the structure-activity relationship of DIONO to identify more potent analogs with improved properties.
5. Conducting clinical trials to evaluate the efficacy and safety of DIONO in humans.
Conclusion:
DIONO is a novel spirocyclic oxalamide derivative that has shown promising results in scientific research for its unique properties and mechanism of action. It has the potential to be used in various fields of scientific research, including cancer treatment and neurodegenerative disease therapy. Further research is needed to fully understand the potential applications of DIONO and to develop more efficient synthesis methods for its production.

Synthesemethoden

The synthesis of DIONO involves the reaction between 2-(2-ethoxyphenyl)acetic acid and N-(2-aminoethyl)oxalamide in the presence of acetic anhydride and triethylamine. The reaction yields a spirocyclic oxalamide derivative, which is further purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

DIONO has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DIONO has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

Eigenschaften

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-2-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNMCCWMAJFNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.